

Application Notes and Protocols for Plasmodium falciparum Culture and Drug Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Plasmodium falciparum, the protozoan parasite responsible for the most severe form of malaria, presents a significant global health challenge, largely due to the emergence and spread of drug-resistant strains. In vitro cultivation of P. falciparum and subsequent drug susceptibility testing are indispensable tools in the discovery and development of new antimalarial compounds, as well as in monitoring the efficacy of existing therapies. This document provides detailed protocols for the continuous in vitro culture of asexual erythrocytic stages of P. falciparum and for the most commonly employed drug sensitivity assays.

Section 1: In Vitro Culture of Plasmodium falciparum

Continuous in vitro culture of the asexual erythrocytic stages of P. falciparum was first established by Trager and Jensen.[1] This method allows for the propagation of the parasite in human red blood cells, providing a consistent source of material for experimental studies.

Optimal Culture Parameters

Successful cultivation of P. falciparum hinges on maintaining specific environmental and cellular conditions. Key parameters are summarized in the table below.

Parameter	Recommended Value/Range	Notes
Temperature	37°C	Stable temperature is critical for parasite viability.
Gas Mixture	5% CO2, 5% O2, 90% N2	A specialized gas mixture is essential for parasite growth. [2]
Hematocrit	2% - 5%	The percentage of red blood cells in the total culture volume.[3][4]
Initial Parasitemia	0.1% - 0.5%	The percentage of infected red blood cells at the start of a new culture.[3][5]
Culture Medium	RPMI-1640	Supplemented with various components (see Protocol 1).
Serum/Serum Substitute	10% Human Serum or 0.5% Albumax II	Provides essential growth factors. Serum-free options are available.[6][7]

Experimental Protocol: Continuous Culture of P. falciparum

Materials:

- P. falciparum parasite strain (e.g., 3D7, Dd2)
- Human red blood cells (RBCs), type O+
- Complete Culture Medium (CCM):

- RPMI-1640 with L-glutamine and HEPES
- 10% heat-inactivated human serum or 0.5% Albumax I/II
- 25 mM HEPES
- 2 mM L-glutamine
- 50 mg/L hypoxanthine
- 2 g/L sodium bicarbonate
- 10 mg/L gentamicin
- Sterile culture flasks (T25 or T75)
- Incubator with gas control (5% CO₂, 5% O₂, 90% N₂)
- Centrifuge
- Microscope
- Giemsa stain

Procedure:

- Preparation of Complete Culture Medium (CCM): Aseptically combine all components of the CCM. The medium should be pre-warmed to 37°C before use.
- · Washing Red Blood Cells:
 - Centrifuge whole blood to pellet the RBCs.
 - Remove the plasma and buffy coat.
 - Wash the RBCs three times with an equal volume of incomplete RPMI-1640 (without serum/Albumax).
 - After the final wash, resuspend the RBC pellet to a 50% hematocrit in CCM.

• Initiating the Culture:

- In a sterile culture flask, combine the washed RBCs, CCM, and the parasite inoculum to achieve the desired starting hematocrit (e.g., 5%) and parasitemia (e.g., 0.5%).
- Maintaining the Culture:
 - Place the culture flask in a 37°C incubator with the appropriate gas mixture.
 - Change the medium daily to replenish nutrients and remove metabolic waste. This is done
 by gently aspirating the old medium without disturbing the RBC layer and adding fresh,
 pre-warmed CCM.
 - Monitor the parasitemia every 24-48 hours by preparing a thin blood smear, staining with Giemsa, and examining under a microscope.
- Sub-culturing (Splitting):
 - When the parasitemia reaches 3-5%, the culture should be split.
 - Calculate the volume of the existing culture needed to initiate a new culture at the desired starting parasitemia.
 - Add fresh, uninfected RBCs and CCM to the new flask to achieve the desired hematocrit and volume.

Experimental Protocol: Synchronization of Parasite Cultures

Synchronization of the parasite life cycle is often necessary for stage-specific studies. The sorbitol synchronization method is widely used to obtain a culture enriched in ring-stage parasites.

Materials:

- Asynchronous P. falciparum culture
- 5% (w/v) D-sorbitol solution, sterile

- Incomplete RPMI-1640
- Complete Culture Medium (CCM)
- Centrifuge

Procedure:

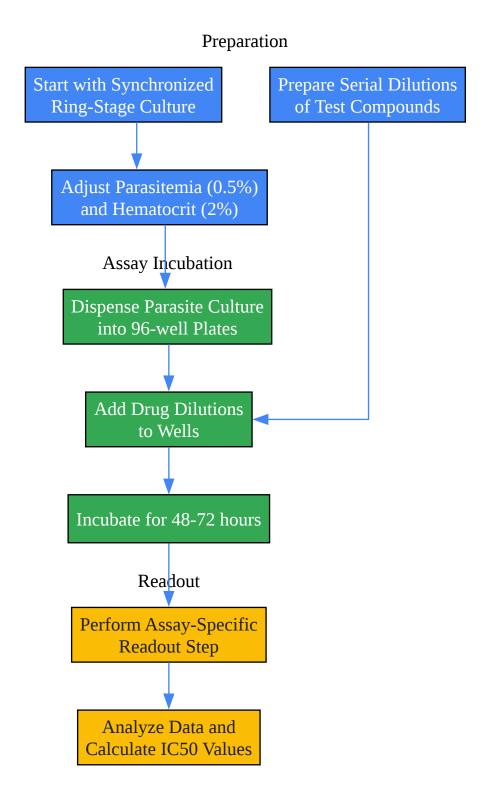
- Pellet the erythrocytes from the asynchronous culture by centrifugation.
- Remove the supernatant and resuspend the pellet in 5-10 volumes of pre-warmed 5% D-sorbitol solution.
- Incubate the suspension at 37°C for 10-15 minutes. This will selectively lyse erythrocytes containing mature parasite stages (trophozoites and schizonts).
- Centrifuge the suspension to pellet the intact erythrocytes (containing ring-stage parasites).
- Carefully remove the sorbitol-containing supernatant.
- Wash the erythrocyte pellet twice with incomplete RPMI-1640.
- Resuspend the final pellet in CCM and return to standard culture conditions. For tighter synchronization, this process can be repeated after 48 hours.

Section 2: In Vitro Drug Susceptibility Assays

Several methods are available to assess the in vitro susceptibility of P. falciparum to antimalarial compounds. The most common assays are the SYBR Green I-based fluorescence assay, the parasite lactate dehydrogenase (pLDH) assay, and the [³H]-hypoxanthine incorporation assay.

Comparison of IC50 Values for Standard Antimalarials

The 50% inhibitory concentration (IC $_{50}$) is a key metric for determining a drug's potency. The following table provides a comparative overview of typical IC $_{50}$ values for common antimalarial drugs against reference parasite strains, as determined by different assays. It is important to note that these values can vary between laboratories and experimental conditions.



Drug	Strain	SYBR Green I Assay IC50 (nM)	pLDH Assay IC50 (nM)	[³H]- hypoxanthine Assay IC50 (nM)
Chloroquine	3D7 (sensitive)	~10 - 30[8][9]	~15 - 40	~10 - 25[5]
Dd2 (resistant)	>100[9]	>100	>100	
Artemisinin	3D7	~1 - 5[8]	~2 - 8	~1 - 7[5]
Dd2	~1 - 6	~2 - 10	~1 - 8	
Mefloquine	3D7	~15 - 40[8]	~20 - 50	~10 - 35
Dd2	~30 - 60	~40 - 70	~25 - 55	

Experimental Workflow for Drug Susceptibility Testing

The general workflow for performing an in vitro drug susceptibility assay is outlined in the diagram below.

Click to download full resolution via product page

Caption: General workflow for in vitro antimalarial drug susceptibility testing.

Protocol 1: SYBR Green I-Based Fluorescence Assay

This assay measures parasite proliferation by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.

Reagent Preparation:

Reagent	Components	Final Concentration
Lysis Buffer	Tris-HCl (pH 7.5)	20 mM
EDTA	5 mM	
Saponin	0.008% (w/v)	_
Triton X-100	0.08% (v/v)	
SYBR Green I Solution	SYBR Green I stock (10,000x)	2x in Lysis Buffer

Procedure:

- Prepare a synchronized ring-stage parasite culture at 0.5% parasitemia and 2% hematocrit.
- Dispense 100 μ L of the parasite culture into the wells of a 96-well plate containing serial dilutions of the test compounds. Include drug-free and parasite-free controls.
- Incubate the plate for 72 hours under standard culture conditions.
- After incubation, add 100 μL of SYBR Green I solution to each well.[10]
- Mix gently and incubate in the dark at room temperature for 1 hour.
- Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[10]
- Calculate the percent inhibition of parasite growth for each drug concentration and determine the IC₅₀ value using a dose-response curve.

Protocol 2: Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of a parasite-specific enzyme, lactate dehydrogenase, which is released upon lysis of the infected red blood cells.

Reagent Preparation:

Reagent	Components	Final Concentration
Malstat Reagent	Tris-HCl (pH 9.0)	30.27 mM
Lithium L-lactate	115.7 mM	
Triton X-100	0.11% (v/v)	_
3-acetylpyridine adenine dinucleotide (APAD)	0.62 mM	-
NBT/PES Solution	Nitro blue tetrazolium (NBT)	1.96 mM
Phenazine ethosulfate (PES)	0.24 mM	

Procedure:

- Follow steps 1-3 of the SYBR Green I assay protocol.
- After the 72-hour incubation, lyse the cells by freeze-thaw cycles.
- In a separate flat-bottomed 96-well plate, add 100 μ L of Malstat reagent and 25 μ L of NBT/PES solution to each well.[11]
- Transfer 20 μL of the lysate from the drug plate to the corresponding wells of the assay plate.
- Incubate the plate in the dark at room temperature for 30-60 minutes.
- Read the absorbance at 650 nm using a microplate reader.
- Calculate the percent inhibition and IC₅₀ values.

Protocol 3: [3H]-Hypoxanthine Incorporation Assay

This radiometric assay is considered the "gold standard" and measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids as an indicator of growth.[5]

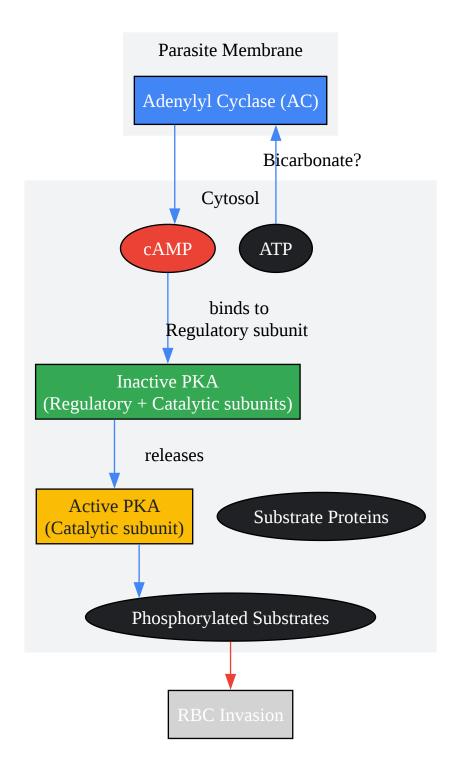
Reagent Preparation:

Reagent	Components	Final Concentration/Activity
Culture Medium	Hypoxanthine-free RPMI-1640 based CCM	-
[³H]-hypoxanthine	[³H]-hypoxanthine stock	0.5 μCi/well

Procedure:

- Prepare a synchronized ring-stage parasite culture at 0.5% parasitemia and 2% hematocrit in hypoxanthine-free CCM.[12]
- Dispense 200 µL of the culture into a 96-well plate with pre-dispensed drugs.
- Incubate for 24 hours under standard culture conditions.
- Add 0.5 μCi of [³H]-hypoxanthine to each well.
- Incubate for an additional 24-48 hours.
- Harvest the cells onto a filter mat using a cell harvester.
- Dry the filter mat and measure the incorporated radioactivity using a liquid scintillation counter.
- Calculate the percent inhibition and IC₅₀ values.

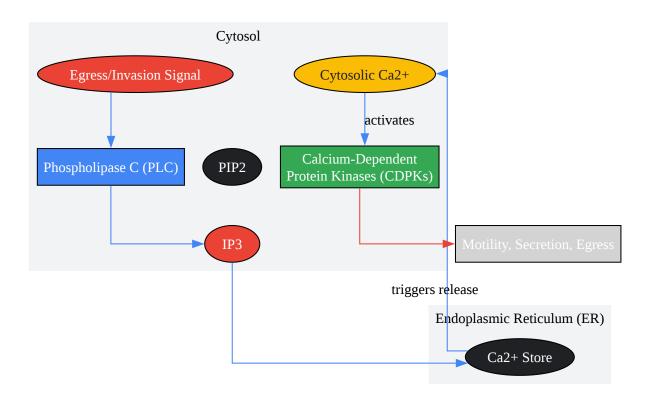
Section 3: Signaling Pathways as Drug Targets


Understanding the parasite's signaling pathways can reveal novel targets for antimalarial drug development. Key pathways involved in parasite survival and proliferation include those

regulated by cyclic AMP (cAMP) and calcium (Ca2+).

cAMP Signaling Pathway

The cAMP signaling pathway in P. falciparum is crucial for processes such as red blood cell invasion.[13][14]


Click to download full resolution via product page

Caption: Simplified cAMP signaling pathway in P. falciparum.

This pathway involves the conversion of ATP to cAMP by adenylyl cyclase, which then activates Protein Kinase A (PKA). Activated PKA phosphorylates various substrate proteins that are essential for the invasion of red blood cells.[15][16]

Calcium Signaling Pathway

Calcium signaling is vital for multiple stages of the parasite life cycle, including merozoite egress from infected red blood cells and motility.[17]

Click to download full resolution via product page

Caption: Key elements of the calcium signaling pathway in P. falciparum.

Upon receiving a signal, Phospholipase C (PLC) generates inositol triphosphate (IP₃), which triggers the release of Ca²⁺ from the endoplasmic reticulum. The resulting increase in cytosolic Ca²⁺ activates Calcium-Dependent Protein Kinases (CDPKs), which in turn regulate processes like microneme secretion, essential for parasite motility and invasion.[2][18]

Conclusion

The protocols and data presented here provide a comprehensive guide for the in vitro cultivation of P. falciparum and the assessment of antimalarial drug efficacy. Standardization of these techniques is crucial for obtaining reproducible and comparable data, which is fundamental to the global effort to combat malaria. The exploration of parasite-specific signaling pathways continues to be a promising avenue for the identification of novel drug targets to overcome the challenge of resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA Intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium in the Backstage of Malaria Parasite Biology PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cultivation of Plasmodium spp PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative study of a flow-cytometry-based assessment of in vitro Plasmodium falciparum drug sensitivity PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P. falciparum In Vitro Killing Rates Allow to Discriminate between Different Antimalarial Mode-of-Action PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]

- 9. journals.asm.org [journals.asm.org]
- 10. iddo.org [iddo.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages [frontiersin.org]
- 15. Exploring the Plasmodium falciparum cyclic-adenosine monophosphate (cAMP)-dependent protein kinase (PfPKA) as a therapeutic target PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Calcium-dependent Protein Kinases in Malaria Parasite Development and Infection PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of Calcium Signaling on Plasmodium falciparum Erythrocyte Invasion and Posttranslational Modification of Gliding-Associated Protein 45 (PfGAP45) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Plasmodium falciparum Culture and Drug Susceptibility Testing]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b12414204#plasmodium-falciparumculture-techniques-for-drug-testing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com